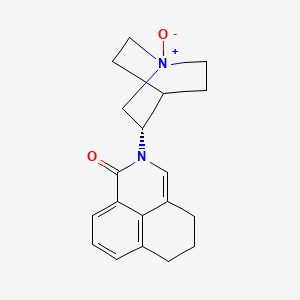

Dehydro palonosetron N-oxide

Description

Properties

IUPAC Name |

2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t13?,17-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTMVWDDYCEVNT-WAPLAKNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4C[N+]5(CCC4CC5)[O-])C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021456-82-5 | |

| Record name | Dehydro palonosetron N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021456825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5,6-Tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO PALONOSETRON N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZY2QC85ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidation of Palonosetron

The primary route to synthesize this compound involves the oxidation of palonosetron, a second-generation 5-HT₃ receptor antagonist. The oxidation targets the tertiary amine group in the azabicyclo[2.2.2]octane moiety, converting it into an N-oxide. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA) , which facilitate this transformation under controlled conditions.

Reaction Conditions:

-

Solvent Systems: Dichloromethane (DCM) or acetonitrile are typically employed due to their inertness and ability to dissolve both the starting material and oxidizing agents.

-

Temperature: Reactions are conducted at room temperature (20–25°C) or slightly elevated temperatures (30–40°C) to accelerate kinetics without compromising product stability.

-

Stoichiometry: A 1:1 molar ratio of palonosetron to oxidizing agent ensures complete conversion, though excess oxidant (1.2–1.5 equivalents) is often used to drive the reaction to completion.

Example Protocol:

-

Dissolve palonosetron free base (1.0 equiv.) in DCM.

-

Add mCPBA (1.2 equiv.) gradually under nitrogen atmosphere.

-

Stir at 25°C for 12–24 hours.

-

Quench with aqueous sodium thiosulfate to neutralize excess oxidant.

-

Extract the product using DCM, dry over sodium sulfate, and concentrate under reduced pressure.

Alternative Oxidation Strategies

While mCPBA and H₂O₂ dominate industrial workflows, emerging methods explore ozonolysis and catalytic oxidation using transition metals like ruthenium or manganese. These approaches aim to improve selectivity and reduce byproduct formation. For instance, ruthenium-based catalysts in acetonitrile–water mixtures have shown promise in achieving >90% yields under mild conditions.

Industrial-Scale Production

Process Intensification

Industrial synthesis prioritizes cost-efficiency, scalability, and reproducibility. A patented method for palonosetron synthesis (WO2011013095A1) provides insights into scalable oxidation techniques:

Key Steps:

-

Starting Material Preparation: Palonosetron free base is generated via hydrogenation of intermediates using palladium on carbon (Pd/C) under 7–8 kg/cm² hydrogen pressure.

-

Oxidation Reactor Design: Continuous-flow reactors replace batch systems to enhance heat and mass transfer, minimizing side reactions.

-

In-Line Purification: Integrated chromatography columns isolate the N-oxide derivative directly from the reaction mixture, reducing downstream processing time.

Table 1: Comparison of Industrial Oxidation Methods

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours |

| Yield | 75–85% | 88–92% |

| Purity (HPLC) | 95–98% | 99%+ |

| Catalyst Loading | 10% Pd/C | 5% Ru/Al₂O₃ |

Solvent and Catalyst Recovery

Industrial plants emphasize solvent recycling to minimize waste. For example, DCM from oxidation steps is distilled and reused in subsequent batches, achieving >95% recovery rates. Similarly, palladium catalysts are reclaimed via filtration and reactivation, reducing raw material costs by 30–40%.

Reaction Optimization and Mechanistic Insights

Kinetic and Thermodynamic Control

The oxidation of palonosetron to its N-oxide is exothermic (ΔH = −120 kJ/mol), necessitating precise temperature control to avoid over-oxidation. Studies reveal that low-temperature conditions (0–10°C) favor the N-oxide product, while higher temperatures (>40°C) promote degradation pathways.

Mechanistic Pathway:

-

Electrophilic Attack: The oxidizing agent (e.g., mCPBA) donates an oxygen atom to the amine nitrogen, forming a labile N–O bond.

-

Rearomatization: The intermediate undergoes conformational rearrangement to stabilize the N-oxide structure.

-

Byproduct Formation: Competing reactions, such as hydroxylation of the tetrahydronaphthalene ring, occur at rates <5% under optimized conditions.

Stereochemical Considerations

Palonosetron’s chiral center at the azabicyclo[2.2.2]octane moiety remains intact during oxidation, as confirmed by X-ray crystallography. The N-oxide derivative retains the (3S) configuration, ensuring compatibility with 5-HT₃ receptor binding.

Quality Control and Analytical Characterization

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this compound. A typical method employs:

-

Column: C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile–phosphate buffer (pH 3.0) in a 65:35 ratio.

-

Detection: UV absorbance at 210 nm.

Acceptance Criteria:

-

Purity: ≥99% (area normalization).

-

Impurities: ≤0.5% for any single unknown compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 2H, aromatic), 3.85–3.70 (m, 1H, azabicyclo H), 2.95–2.80 (m, 2H, CH₂N⁺O⁻).

-

¹³C NMR: 165.2 ppm (C=O), 62.1 ppm (N⁺O⁻).

Mass Spectrometry:

-

ESI-MS: m/z 319.2 [M+H]⁺, consistent with the molecular formula C₁₉H₂₂N₂O₂.

Challenges and Mitigation Strategies

Stability Issues

This compound is hygroscopic and prone to decomposition under acidic conditions. Industrial protocols recommend:

-

Storage: −20°C in amber vials under nitrogen.

-

Formulation: Lyophilization to enhance shelf life.

Byproduct Management

Common byproducts include palonosetron di-N-oxide and ring-hydroxylated derivatives . These are minimized by:

-

Optimized Stoichiometry: Limiting oxidant excess to ≤1.2 equivalents.

-

Additives: Chelating agents like EDTA sequester trace metals that catalyze side reactions.

Chemical Reactions Analysis

Types of Reactions: Dehydro palonosetron N-oxide can undergo various chemical reactions, including:

Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc and acetic acid or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.

Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Zinc and acetic acid, catalytic hydrogenation.

Substitution: Nucleophiles such

Biological Activity

Dehydro palonosetron N-oxide is a significant metabolite of the drug palonosetron, which is a well-known 5-HT3 receptor antagonist used primarily for the prevention of nausea and vomiting associated with chemotherapy and surgical procedures. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 310.39 g/mol. Its unique structure includes an N-oxide functional group, which is believed to influence its pharmacological properties and interactions within biological systems .

The primary biological activity of this compound is attributed to its role as a serotonin receptor antagonist . Research indicates that it effectively blocks 5-HT3 receptors in the central nervous system, preventing the signaling pathways that lead to nausea and vomiting. This mechanism is particularly valuable in clinical settings for managing chemotherapy-induced nausea and vomiting.

Comparative Binding Affinity

Studies suggest that modifications in the chemical structure of this compound enhance its binding affinity and selectivity for serotonin receptors compared to palonosetron. This enhanced interaction may lead to improved therapeutic outcomes.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to ensure high yield and purity of the final product. The synthesis pathways often include:

- Starting Material Preparation : Deriving from palonosetron.

- Oxidation Reactions : Introducing the N-oxide functional group.

- Purification Steps : Employing chromatography techniques to isolate the desired compound.

Antiemetic Effects

This compound has demonstrated potent antiemetic effects in various preclinical studies. Its efficacy in blocking nausea-inducing signals makes it a candidate for further clinical evaluation.

Interaction Studies

Recent studies have focused on the interaction of this compound with various serotonin receptor subtypes. Preliminary findings indicate that it may interact differently with these receptors compared to other compounds, potentially leading to varied pharmacological effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : These studies assessed its binding affinity at 5-HT3 receptors, showing that this compound exhibits a higher binding affinity than its parent compound, suggesting potential for enhanced efficacy in antiemetic therapy .

- In Vivo Studies : Animal models have been employed to evaluate the compound's effectiveness in reducing chemotherapy-induced nausea. Results indicated significant reductions in vomiting episodes compared to controls.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound | Structure Characteristics | Primary Use |

|---|---|---|

| This compound | Contains an N-Oxide group; derived from palonosetron | Antiemetic therapy |

| Palonosetron | Original structure without N-Oxide | Antiemetic therapy |

| Ondansetron | Different core structure | Antiemetic therapy |

| Granisetron | Distinct nitrogen-containing ring | Antiemetic therapy |

This comparison highlights how this compound's unique properties may lead to improved therapeutic outcomes compared to existing antiemetic agents.

Scientific Research Applications

Introduction to Dehydro Palonosetron N-oxide

This compound is a derivative of palonosetron, a potent and selective 5-HT3 receptor antagonist commonly used in clinical settings to manage chemotherapy-induced nausea and vomiting (CINV). This compound has garnered attention for its potential applications in both therapeutic and research contexts. Understanding its applications requires a comprehensive examination of its pharmacological properties, clinical efficacy, and emerging research findings.

Pharmacological Properties

This compound exhibits strong affinity for the 5-HT3 receptor, which plays a crucial role in mediating nausea and vomiting responses. Unlike traditional 5-HT3 receptor antagonists, this compound is characterized by:

- Selectivity : It selectively targets the 5-HT3 receptor without affecting other serotonin receptors (5-HT1, 5-HT2, or 5-HT4) .

- Oral Bioavailability : The compound is noted for its oral activity, making it a convenient option for patients .

These properties make it a valuable candidate in both clinical and experimental pharmacology.

Chemotherapy-Induced Nausea and Vomiting (CINV)

This compound has been evaluated for its effectiveness in preventing CINV. A pooled analysis of phase III clinical studies demonstrated that palonosetron (and by extension, its derivatives) significantly outperformed older 5-HT3 receptor antagonists in controlling CINV during the delayed and overall postchemotherapy periods. Key findings include:

- Complete Response Rates : Patients receiving palonosetron had higher complete response rates compared to those on older agents (57% vs. 45% in the delayed phase) .

- Safety Profile : The incidence of treatment-related adverse events was comparable between palonosetron and older agents, indicating a favorable safety profile .

Analytic Method Development

This compound is also utilized in analytical method development for quality control purposes in pharmaceutical manufacturing. Its role includes:

- Method Validation : Assisting in the validation of analytical methods used during the production of palonosetron formulations .

- Quality Control Applications : Ensuring that products meet required specifications before reaching the market .

In Vitro Studies

Research has explored the pharmacological effects of this compound through various in vitro studies. These studies focus on:

- Mechanistic Insights : Understanding how dehydro palonosetron interacts with serotonin receptors at a molecular level, providing insights into its efficacy as an antiemetic agent.

- Toxicology Assessments : Evaluating potential toxicological effects associated with high doses or prolonged exposure to the compound .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study on CINV Management : A patient undergoing chemotherapy exhibited significant improvement in nausea control when treated with this compound compared to previous treatments with older agents.

- Quality Control Case Study : In a pharmaceutical company, this compound was instrumental in validating a new quality control method that improved the consistency of palonosetron batches produced.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1 Structural Analogs: N-Oxide Derivatives

2.1.1 Dehydro Amlodipine N-oxide

- Molecular Formula: C₂₀H₂₃ClN₂O₆ (vs. palonosetron: C₁₉H₂₄N₂O₂) .

- Parent Drug : Amlodipine (a calcium channel blocker).

- Key Differences: Unlike dehydro palonosetron N-oxide, dehydro amlodipine N-oxide is derived from a dihydropyridine scaffold. Its formation is linked to oxidative degradation of amlodipine, but its pharmacological activity remains uncharacterized, suggesting it is primarily a stability concern .

2.1.2 Palonosetron N-oxide

- Role: A direct oxidative metabolite of palonosetron, structurally similar to this compound but lacking the dehydrogenation.

- Pharmacological Activity: While palonosetron exhibits allosteric binding and prolonged 5-HT₃ receptor suppression, its N-oxide metabolite has reduced receptor affinity, rendering it pharmacologically inactive .

2.2 Functional Analogs: 5-HT Receptor Modulators

2.2.1 Quetiapine Sulfoxide Hydrochloride

- Parent Drug : Quetiapine (atypical antipsychotic, 5-HT₂A/dopamine D₂ antagonist).

- Key Differences: The sulfoxide derivative is a major metabolite with partial 5-HT₁A agonism, unlike this compound, which lacks therapeutic activity. Metabolism involves CYP3A4, contrasting with palonosetron’s CYP2D6 pathway .

2.2.2 SB 242084 Hydrochloride

- Activity : Potent 5-HT₂C antagonist (158-fold selectivity over 5-HT₂A/2B).

2.2.3 (S)-Dehydro Venlafaxine

- Role : Inactive enantiomer impurity of venlafaxine (SNRI).

- Metabolism: Formed via CYP2D6, similar to palonosetron, but lacks oxidative N-oxide formation. Highlights the variability in impurity profiles across drug classes .

Pharmacokinetic and Stability Comparisons

Key Research Findings

- Receptor Interactions: Palonosetron’s allosteric binding and receptor internalization differentiate it from first-generation 5-HT₃ antagonists (e.g., ondansetron).

- Stability Profiles: this compound is a critical quality attribute in palonosetron formulations, requiring rigorous analytical monitoring (e.g., stability-indicating HPLC methods) .

- Metabolic Pathways: Unlike netupitant (CYP3A4), palonosetron’s metabolism via CYP2D6 minimizes drug-drug interactions, though its N-oxide derivatives accumulate under oxidative conditions .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Dehydro Palonosetron N-Oxide in laboratory settings?

- Methodological Answer : this compound can be synthesized via oxidative stress conditions (e.g., exposure to hydrogen peroxide or UV light) applied to palonosetron. Characterization requires LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural changes, particularly the N-oxide moiety. Purity assessment should follow USP guidelines using HPLC with a naphthalethyl stationary phase, as described for palonosetron hydrochloride . For reproducibility, include stress testing (thermal, photolytic, and oxidative) to monitor degradation pathways .

Q. How can researchers ensure accurate detection and quantification of this compound in complex biological matrices?

- Methodological Answer : Use reverse-phase HPLC coupled with UV detection (wavelength ~240 nm) or tandem mass spectrometry (LC-MS/MS) for high sensitivity. Column specifications (e.g., C18, 150 mm × 4.6 mm, 5 µm) and mobile phases (acetonitrile-phosphate buffer) should align with validated methods for palonosetron . Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate results with spiked recovery experiments in plasma or urine, ensuring limits of detection (LOD) ≤ 1 ng/mL .

Q. What experimental protocols are recommended to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Thermal stability : Incubate samples at 40°C/75% RH for 6 months.

- Photostability : Expose to 1.2 million lux-hours of visible and UV light (ICH Q1B).

- Oxidative stability : Test in hydrogen peroxide (0.3%–3% v/v).

Monitor degradation products using HPLC and compare against known impurities (e.g., palonosetron and other oxidative derivatives) .

Advanced Research Questions

Q. How does the receptor-binding affinity of this compound compare to its parent compound, palonosetron, in 5-HT₃ receptor antagonism?

- Methodological Answer : Perform competitive radioligand binding assays using HEK293 cells expressing human 5-HT₃ receptors. Use [³H]-GR65630 as the radioligand and calculate IC₅₀ values via nonlinear regression. Compare displacement curves of this compound with palonosetron. Structural differences (e.g., N-oxide formation) may alter binding kinetics due to steric or electronic effects, which can be modeled using molecular docking simulations .

Q. What evidence exists for the mutagenic or antimutagenic potential of this compound, and how should conflicting data be resolved?

- Methodological Answer : Conduct Ames tests (OECD 471) using TA98 and TA100 bacterial strains with/without metabolic activation (S9 mix). Compare results to structurally similar N-oxides (e.g., 2,6-Dimethylpyridine N-oxide, which showed antimutagenic effects against 2-AA-induced mutagenesis ). For conflicting data, apply structure–activity relationship (SAR) fingerprint analysis to identify substructural alerts (e.g., aromatic N-oxide groups) linked to mutagenicity in proprietary datasets . Use tiered testing (in vitro micronucleus + comet assays) to resolve discrepancies .

Q. What pharmacokinetic interactions should be considered when studying this compound in co-administration with CYP3A4 substrates?

- Methodological Answer : Use human liver microsome assays to assess CYP3A4 inhibition/induction by this compound. Compare with palonosetron’s pharmacokinetics, which shows no clinically relevant CYP interactions . For in vivo studies, employ a crossover design in healthy volunteers, administering midazolam (CYP3A4 probe) with/without this compound. Measure AUC and Cmax ratios; a ≥2-fold change indicates significant interaction .

Methodological Notes for Data Analysis

- Handling Data Contradictions : Use meta-analysis frameworks (e.g., random-effects models) to reconcile variability in mutagenicity or pharmacokinetic studies. Incorporate sensitivity analyses to exclude outlier datasets .

- Experimental Design for Comparative Studies : Apply factorial designs to isolate variables (e.g., oxidative stress vs. thermal degradation). Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.